![molecular formula C19H22N2OS B4735069 2-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4735069.png)
2-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzamide
Overview
Description
2-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzamide is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is also known as BMT-047 and has been found to have a range of biological effects.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This results in a range of biological effects, including the suppression of inflammation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzamide has a range of biochemical and physiological effects. This compound has been found to inhibit the activity of COX-2, an enzyme involved in inflammation. It has also been shown to inhibit the growth of cancer cells and to have antiviral activity. Additionally, this compound has been found to have neuroprotective effects and to improve cognitive function in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzamide in lab experiments is that it has a well-defined structure and is relatively easy to synthesize. This makes it a useful tool for studying the mechanisms of action of various enzymes and signaling pathways. However, one limitation of this compound is that it can be difficult to work with due to its low solubility in water.
Future Directions
There are several future directions for research on 2-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzamide. One area of interest is the potential use of this compound as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of interest is the development of new drugs based on the structure of this compound for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Scientific Research Applications
2-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzamide has been extensively studied for its potential therapeutic applications. This compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-methylsulfanyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-23-18-7-3-2-6-17(18)19(22)20-14-15-8-10-16(11-9-15)21-12-4-5-13-21/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBBWSFMIVBLRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-N-[4-(pyrrolidin-1-yl)benzyl]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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